
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound, known for its unique chemical structure and wide range of applications in various scientific fields. This compound comprises several distinct functional groups, including dimethylamino, morpholino, triazine, and benzamide moieties, which contribute to its versatile reactivity and utility in research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. Commonly, starting materials include 4-(dimethylamino)-6-morpholino-1,3,5-triazine and 2-(trifluoromethyl)benzoic acid. The process involves the formation of intermediate products through controlled reaction conditions such as temperature, solvent, and catalyst choices to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows optimized synthetic routes with scalable reaction conditions to meet demand. Methods such as continuous flow synthesis may be employed to enhance efficiency and throughput while maintaining quality standards.
Análisis De Reacciones Químicas
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including substitution, oxidation, and reduction.
Substitution Reactions: These often involve nucleophilic or electrophilic agents reacting with the triazine or benzamide moieties.
Oxidation Reactions: Oxidizing agents can be used to modify specific functional groups within the compound, potentially leading to new derivatives with altered properties.
Reduction Reactions: Reduction processes can be employed to convert specific functional groups, altering the compound's reactivity and functionality.
Common Reagents and Conditions: Typical reagents include hydrides for reduction, peroxides for oxidation, and halides or nucleophiles for substitution. Reaction conditions like temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation may yield modified triazine or benzamide derivatives, while substitution could result in new compounds with altered substituents on the triazine ring or benzamide moiety.
Aplicaciones Científicas De Investigación
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is widely used in:
Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including acting as an inhibitor or activator of specific biochemical pathways.
Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound's effects are exerted through binding to these targets, which may include enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The precise pathways and molecular targets are still under active investigation in scientific research.
Comparación Con Compuestos Similares
Other Triazine Derivatives: Include compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine, which are used in organic synthesis but lack the specific morpholino and benzamide groups.
Benzamide Derivatives: Compounds such as 4-aminobenzamide, which have different biological activities and industrial applications compared to the trifluoromethyl-substituted version.
The uniqueness of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide lies in its structural complexity, offering diverse reactivity and a wide range of applications in scientific research and industrial processes.
And there you have it—a deep dive into this fascinating compound. What part intrigues you the most?
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c1-26(2)16-23-14(24-17(25-16)27-7-9-29-10-8-27)11-22-15(28)12-5-3-4-6-13(12)18(19,20)21/h3-6H,7-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHTQDIIMSOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
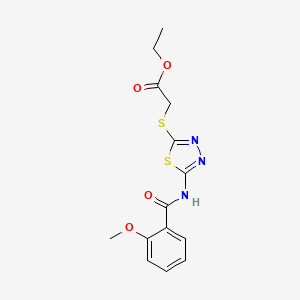
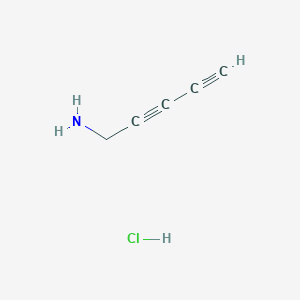
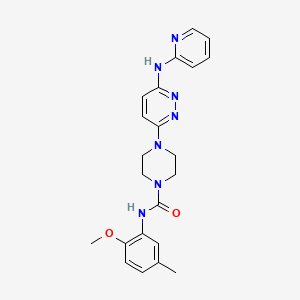
![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)
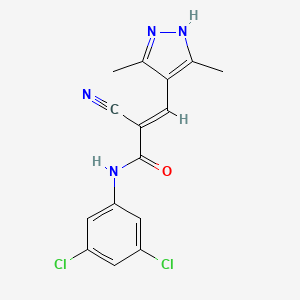

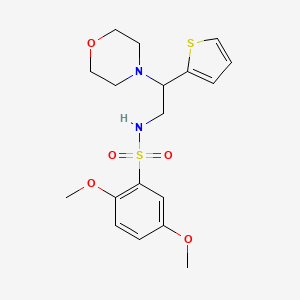
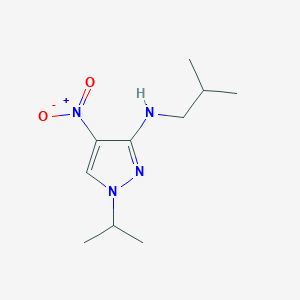
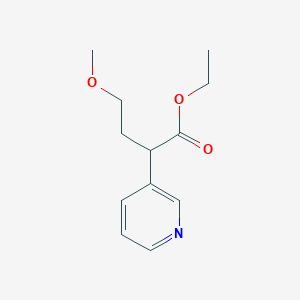
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)


![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2869939.png)
